molecular formula C8H5FN2O2 B1444880 7-Fluoro-4-nitro-1H-indole CAS No. 548458-05-5

7-Fluoro-4-nitro-1H-indole

Cat. No. B1444880
CAS RN: 548458-05-5
M. Wt: 180.14 g/mol
InChI Key: DPQBBZICAPJZLA-UHFFFAOYSA-N
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Description

Indole derivatives, such as 7-Fluoro-1H-indole, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biological activities, making them important types of molecules .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . Methods like Fischer indolisation and indole N-alkylation are commonly used .


Molecular Structure Analysis

The molecular structure of indole derivatives typically includes a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . The specific structure of “7-Fluoro-4-nitro-1H-indole” could not be found.


Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . Specific reactions for “7-Fluoro-4-nitro-1H-indole” could not be found.


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary. For example, 7-Fluoro-1H-indole has a molecular weight of 135.14 . The specific properties of “7-Fluoro-4-nitro-1H-indole” could not be found.

Safety And Hazards

Safety measures for handling indole derivatives generally include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Specific safety and hazard information for “7-Fluoro-4-nitro-1H-indole” could not be found.

Future Directions

Indole derivatives have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . Their broad-spectrum biological activities have sparked interest among researchers to synthesize a variety of indole derivatives.

properties

IUPAC Name

7-fluoro-4-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-6-1-2-7(11(12)13)5-3-4-10-8(5)6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQBBZICAPJZLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])C=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-4-nitro-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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